victoria blue R(1+)

Description

Significance of Cationic Triphenylmethane (B1682552) Dyes in Industrial and Environmental Research

Cationic triphenylmethane dyes, including Victoria Blue R, are extensively utilized across various industries due to their brilliant color and high dyeing efficiency. rsc.orgmdpi.com Key industrial applications include the dyeing of textiles (such as wool, silk, cotton, and synthetic fibers), leather, paper, and the formulation of inks, wood stains, crayons, and soaps. chemiis.commfa.orgrsc.orgmdpi.com They also find use as biological stains in histology, cytology, and microbiology for visualizing tissues, cells, and bacterial samples. chemiis.combiognost.commedchemexpress.comnih.gov

Despite their industrial utility, the discharge of these synthetic dyes into water bodies poses significant environmental challenges. rsc.orgmdpi.commdpi.comjocpr.com Textile industries, in particular, are major contributors to colored wastewater, with an estimated 10-15% of dyes used in dyeing processes being released into effluents. mdpi.comjocpr.comdergipark.org.trnih.gov These dye-containing wastewaters are considered a serious environmental pollutant due to their persistent, non-biodegradable, and recalcitrant nature. rsc.orgjocpr.comnih.govresearchgate.net The presence of dyes, even at low concentrations (e.g., 10-20 mg/L), can impart obnoxious color to water, reduce sunlight penetration, and thereby inhibit photosynthetic activity in aquatic ecosystems, leading to ecological damage. rsc.orgmdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.net Furthermore, many triphenylmethane dyes and their breakdown products are recognized for their toxic, mutagenic, and carcinogenic effects on aquatic organisms and humans. rsc.orgmdpi.comdergipark.org.trresearchgate.netnih.govresearchgate.netjetir.orgsemanticscholar.orgnih.govresearchgate.net This necessitates their removal from wastewater before discharge to mitigate environmental and health risks. rsc.orgmdpi.comjocpr.comresearchgate.net

Overview of Victoria Blue R(1+) as a Model Organic Pollutant in Remediation Studies

Victoria Blue R(1+) is frequently employed as a model organic pollutant in remediation studies due to its complex chemical structure, high staining ability, and resistance to degradation, which are characteristic of many hazardous industrial dyes. dergipark.org.trresearchgate.net Research efforts focus on developing efficient and cost-effective methods for its removal from aqueous solutions. Various remediation strategies have been investigated, including adsorption, biodegradation, and photocatalytic degradation.

Adsorption Studies: Adsorption is a widely explored method for Victoria Blue R removal, leveraging low-cost biosorbent materials. Studies have demonstrated the effectiveness of various adsorbents:

Acid-Treated Maize Tassels: This agricultural waste material has shown significant efficacy. Optimal conditions for Victoria Blue R removal included a pH of 5, an adsorbent dosage of 1.0 g, an initial dye concentration of 50 ppm, a contact time of 30 minutes, and a temperature of 25°C. Under these conditions, a maximum adsorption capacity of 99.60% was achieved. sphinxsai.com

Bentonite (B74815) (Natural Clay): Bentonite has been investigated as an alternative adsorbent for Victoria Blue removal from wastewater. jocpr.com

Calcined Eggshell (CE): Calcined eggshell has been shown to be an effective adsorbent, achieving a high adsorption yield of 97% at pH 2, with an adsorbent amount of 2.0 g/L and a stirring time of 5 minutes. dergipark.org.tr

Pomegranate Peel: Pomegranate peel has demonstrated high adsorption efficiency, achieving 100% removal of Victoria Blue R from wastewater. The optimal pH for adsorption was found to be 6.8 (the original pH of the dye solution). nih.gov

Biodegradation Studies: Biological approaches, particularly using microbial agents, are gaining traction for dye decolorization and degradation.

Pineapple Waste Garbage Enzymes: Enzymes extracted from pineapple waste have shown promising results in biodegrading Victoria Blue R. Optimal conditions for decolorization efficiency were identified as a dye concentration of 0.07 mg/mL, a pH of 4.74, and a temperature of 40.4°C, achieving a decolorization efficiency of 77% in an acidic environment. semanticscholar.org

Bacterial Strains: Specific bacteria, such as Acinetobacter calcoaceticus YC210 and Shewanella putrefaciens, have been isolated and assessed for their ability to remove Victoria Blue R from aqueous solutions. sigmaaldrich.comnih.gov A novel combined dual microbial fuel cell (MFC) system utilizing Shewanella putrefaciens (anaerobic) and Acinetobacter calcoaceticus (aerobic) achieved a Victoria Blue R removal efficiency of 98.7% with an initial concentration of 1000 mg/L, and over 99.8% from actual wastewater. This system also significantly reduced effluent toxicity and generated bioelectricity. nih.gov

White Rot Fungus (Phanerochaete chrysosporium): This fungus has also been investigated for its ability to decolorize Victoria Blue. researchgate.net

Photocatalytic Degradation: Advanced oxidation processes, including photocatalysis, offer another avenue for dye degradation.

VO₂@C Nanocomposites: These nanocomposites have demonstrated notable photocatalytic efficiency, achieving 80% degradation of Victoria Blue within 15 minutes under natural sunlight using the VC-5 composite (synthesized with 48 hours of hydrothermal treatment). rsc.org

The detailed findings from these remediation studies are summarized in the following table:

| Remediation Method | Adsorbent/Agent | Optimal Conditions | Removal/Decolorization Efficiency | Reference |

| Adsorption | Acid-Treated Maize Tassels | pH 5, 1.0 g adsorbent, 50 ppm initial conc., 30 min contact time, 25°C | 99.60% | sphinxsai.com |

| Adsorption | Calcined Eggshell (CE) | pH 2, 2.0 g/L adsorbent, 5 min stirring time | 97% | dergipark.org.tr |

| Adsorption | Pomegranate Peel | pH 6.8 (original dye solution pH) | 100% | nih.gov |

| Biodegradation | Pineapple Waste Garbage Enzymes | 0.07 mg/mL VBR, pH 4.74, 40.4°C | 77% | semanticscholar.org |

| Biodegradation (Combined Dual MFC System) | Shewanella putrefaciens & Acinetobacter calcoaceticus | 36 h liquid retention time, 1000 mg/L VBR (artificial wastewater) | 98.7% | nih.gov |

| Biodegradation (Combined Dual MFC System) | Shewanella putrefaciens & Acinetobacter calcoaceticus | Actual wastewater (75-262 mg/L VBR) | >99.8% | nih.gov |

| Photocatalytic Degradation | VO₂@C Nanocomposites (VC-5) | Under natural sunlight | 80% (within 15 min) | rsc.org |

Historical Context of Victoria Blue R(1+) in Chemical and Environmental Sciences

Victoria Blue R, like other Victoria blues, originated as an aniline (B41778) dye in the early 20th century. mfa.org Historically, these dyes were primarily used in various industrial applications, including the coloration of silk, wool, cotton, jute, paper, and as components in inks and wood stains. mfa.org They also found early use as biological stains in microscopy, aiding in the visualization of cellular and tissue structures. chemiis.commfa.orgbiognost.com For instance, Victoria Blue was tested for detecting intrahepatocyte Hepatitis B Surface Antigen (HBsAg) in the liver, proving to be a sound method for routine diagnosis in hepatology. nih.gov Its color-changing properties in response to pH also led to its occasional use as a pH indicator. chemiis.com

The recognition of Victoria Blue R(1+) as a significant environmental pollutant evolved with the increasing awareness of industrial wastewater impacts. Its persistence, non-biodegradable characteristics, and potential for toxicity, mutagenicity, and carcinogenicity led to its classification as a hazardous compound. jocpr.comdergipark.org.trnih.govresearchgate.net This shift in understanding transformed Victoria Blue R(1+) from solely an industrial and biological tool to a model compound for environmental remediation studies, driving research into its removal and degradation from aqueous systems. The historical trajectory thus reflects a transition from its initial utility to its current role as a critical subject in environmental chemistry and engineering research.

Structure

2D Structure

3D Structure

Properties

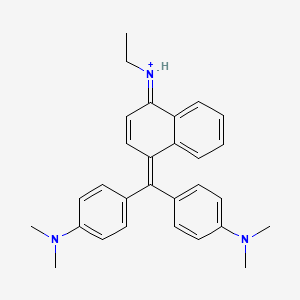

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5/h7-20H,6H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNURRQQSTYLEY-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Synthesis and Characterization of Materials Utilized in Victoria Blue R 1+ Studies

Synthesis Routes for Adsorbent Materials for Victoria Blue R(1+) Removal

Adsorption is a widely employed technique for removing dyes from wastewater, relying on materials with high surface area and specific binding sites. The synthesis of these adsorbents often involves modifying natural materials or creating engineered composites.

Biomass-derived adsorbents offer a cost-effective and environmentally friendly approach to dye removal, leveraging abundant agricultural waste materials.

Calcined Eggshell (CE) Calcined eggshell (CE) has been investigated as an adsorbent for Victoria Blue R (VBR) dye removal from aqueous solutions. The preparation of CE involves several steps: raw eggshells are thoroughly washed with ultra-distilled water, dried in an oven at 60 °C, and then calcined in an ash oven at 900 °C. dergipark.org.trdergipark.org.tr After calcination, the resulting material is ground using a laboratory grinder and sieved through a 150 µm sieve to obtain a fine powder suitable for adsorption studies. dergipark.org.trdergipark.org.tr

Characterization of CE typically involves Scanning Electron Microscopy (SEM) and Infrared (IR) analysis to understand its surface morphology and functional groups. dergipark.org.trdergipark.org.tr Studies on VBR removal using CE have demonstrated high efficiency. Under optimum conditions, including a pH of 2, an adsorbent dose of 2.0 g/L, and a stirring time of 5 minutes, a remarkable 97% removal of the dye was achieved. dergipark.org.trresearchgate.netnih.govnih.govacs.org The adsorption mechanism for VBR onto CE is consistent with the pseudo-second-order kinetic model and the Langmuir isotherm model. dergipark.org.trresearchgate.netnih.gov

Pomegranate Peel Pomegranate peel has emerged as a promising low-cost biosorbent for the removal of Victoria Blue R (VBR) dye. The preparation of this biosorbent typically involves washing, drying, and crushing the raw pomegranate peel into various particle sizes. bohrium.com

Comprehensive characterization of pomegranate peel includes X-ray diffraction (XRD), Brunauer, Emmett, and Teller (BET) analysis, scanning electron microscopy (SEM), Fourier transform infrared (FT-IR) spectrophotometry, thermogravimetric analysis (TGA), and zeta potential measurements. bohrium.commdpi.comjocpr.com These analyses reveal its amorphous nature and the presence of key functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2), which are crucial for adsorption. bohrium.com The material exhibits a BET surface area of approximately 1.046 m²/g. bohrium.com

In adsorption studies for VBR, pomegranate peel has demonstrated exceptional removal efficiencies, achieving up to 100% removal. mdpi.comjocpr.comresearchgate.net The adsorption process aligns with the pseudo-second-order kinetic model and the Langmuir isotherm model, indicating a favorable and monolayer adsorption. mdpi.comjocpr.com Furthermore, thermodynamic studies have shown that the adsorption of VBR onto pomegranate peel is a spontaneous and exothermic process. mdpi.comjocpr.com The effect of pH on adsorption has been investigated across a range of pH 2–10, with high efficiency observed. researchgate.net

Table 1: Performance of Biomass-Derived Adsorbents for Victoria Blue R Removal

| Adsorbent Type | Key Synthesis Steps | Characterization Techniques | Optimum Conditions (Example) | Removal Efficiency (%) | Adsorption Model (Kinetics/Isotherm) |

| Calcined Eggshell | Wash, dry (60°C), calcine (900°C), grind, sieve (150µm) dergipark.org.trdergipark.org.tr | SEM, IR dergipark.org.trdergipark.org.tr | pH 2, 2.0 g/L adsorbent, 5 min stirring dergipark.org.trresearchgate.netnih.govnih.govacs.org | 97 dergipark.org.trresearchgate.netnih.govnih.govacs.org | Pseudo-second-order, Langmuir dergipark.org.trresearchgate.netnih.gov |

| Pomegranate Peel | Wash, dry, crush bohrium.com | XRD, BET, SEM, FT-IR, TGA, Zeta Potential bohrium.commdpi.comjocpr.com | pH 2-10 (high efficiency) researchgate.net | 100 mdpi.comjocpr.comresearchgate.net | Pseudo-second-order, Langmuir mdpi.comjocpr.com |

Clay minerals, known for their layered structures, high cation exchange capacities, and abundant availability, are extensively explored as adsorbents.

Bentonite (B74815) Bentonite is a naturally occurring adsorbent clay formed from volcanic ash, primarily composed of hydrated aluminum oxide and silicon oxide. cwejournal.orgrsdjournal.org Its charged properties facilitate ion exchange, making it effective for removing impurities. rsdjournal.org

While specific synthesis routes for bentonite for Victoria Blue R(1+) removal are not always detailed as a modification, studies have focused on optimizing its activation for enhanced dye removal. For instance, acid-activated bentonite clay (ABC) can be prepared by combining raw bentonite with varying concentrations of sulfuric acid (e.g., 1-18 M), followed by refluxing at 110 °C for 3 hours, washing to a neutral pH, drying at 100 °C, and grinding. Similarly, base-activated bentonite clay (BABC) can be synthesized using different concentrations of sodium hydroxide. rsdjournal.org

Characterization of activated bentonite typically includes scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), BET analysis, X-ray fluorescence (XRF), thermogravimetric analysis (TGA), and X-ray diffraction (XRD). rsdjournal.org

For Victoria Blue (VB) removal, bentonite has shown potential as a low-cost adsorbent. researchgate.net Studies investigating the effect of parameters like adsorbent dosage, initial dye concentration, pH, and contact time have been conducted. researchgate.net The dye uptake process on bentonite often follows pseudo-first-order kinetics, and the Langmuir adsorption isotherm model confirms monolayer formation. researchgate.net Intra-particle diffusion is typically identified as the controlling mechanism for adsorption. researchgate.net The removal of Victoria Blue by bentonite is significantly influenced by the pH of the medium, with increased adsorption capacity observed at higher pH values (e.g., pH 5-8). jmaterenvironsci.com

China Clay (Kaolin) China clay, predominantly composed of the aluminosilicate (B74896) mineral kaolinite (B1170537) (Al2Si2O5(OH)4), dergipark.org.trmdpi.comacs.org is another low-cost adsorbent investigated for dye removal. While detailed synthesis protocols for its modification specifically for Victoria Blue R(1+) are less frequently reported, its direct use as an adsorbent is well-documented. nih.govresearchgate.netacs.org

Characterization of kaolin (B608303) involves techniques to assess its crystallinity, morphology, specific surface area, and fundamental functional groups. researchgate.netacs.org

Studies on the removal of Victoria Blue using China clay highlight the significant influence of the medium's pH on the adsorption process. nih.gov The pH affects the surface properties of the adsorbent, the degree of ionization, and the speciation of the aqueous adsorbate species, ultimately impacting the rate and extent of adsorption. nih.gov For Victoria Blue, enhanced removal has been observed in alkaline media, attributed to the presence of hydroxyl ions in the adsorbate solution. nih.gov For other reactive dyes like Reactive Blue BF-5G, kaolin has shown superior performance at a pH of 1. researchgate.netacs.org

Table 2: Performance of Clay-Based Adsorbents for Victoria Blue R Removal

| Adsorbent Type | Key Synthesis/Activation Steps (Example) | Characterization Techniques | Optimum Conditions (Example) | Adsorption Model (Kinetics/Isotherm) | Key Findings for Victoria Blue R |

| Bentonite | Acid/Base activation (e.g., H2SO4/NaOH reflux, wash, dry, grind) rsdjournal.org | SEM, FTIR, BET, XRF, TGA, XRD rsdjournal.org | pH 5-8 (increased capacity at higher pH) jmaterenvironsci.com | Pseudo-first-order, Langmuir researchgate.net | Low-cost, effective; intra-particle diffusion controlled researchgate.net |

| China Clay (Kaolin) | Direct use as adsorbent nih.govresearchgate.netacs.org | Crystallinity, morphology, surface area, functional groups researchgate.netacs.org | Alkaline medium (enhanced removal) nih.gov | N/A (pH influence noted) nih.gov | Removal greatly influenced by pH nih.gov |

Carbonaceous adsorbents, particularly activated carbon, are renowned for their high porosity and surface area, making them highly effective for pollutant removal.

Activated Carbon Activated carbon is an amorphous form of carbon characterized by a large specific surface area and excellent decolorization capabilities. researchgate.netresearchgate.net It is typically prepared from the incomplete combustion of carbonaceous organic matter, followed by activation with an oxidizing gas flow at high temperatures to create a fine network of pores, significantly increasing its adsorptive surface area. researchgate.net

Specific synthesis methods for activated carbon used in Victoria Blue (VB) removal include preparation from agro-waste like lemon grass (Lemon Grass Activated Carbon - LGAC) in a nitrogen atmosphere. scirp.orgbioline.org.br Another example is activated carbon derived from Prosopis juliflora bark (PJBC) using an acid digestion method. nih.gov

Activated carbons are characterized by techniques such as BET surface area analysis, X-ray Diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, and Scanning Electron Microscopy (SEM). scirp.orgbioline.org.brnih.gov For LGAC, a BET surface area of approximately 218 m²/g has been reported. scirp.orgbioline.org.br

Studies on VB removal using LGAC demonstrated a maximum removal of 90% under optimum conditions, with an alkaline pH range favoring removal. scirp.orgbioline.org.br For PJBC, the optimum pH for VB removal was found to be 5, with removal efficiency decreasing at pH values greater than 5. nih.gov An adsorbent dose of 0.1g of PJBC achieved 93.12% dye removal. nih.gov The adsorption processes for activated carbons are typically well-described by both Langmuir and Freundlich isotherm models, and kinetic studies often fit pseudo-first-order and pseudo-second-order models. scirp.orgnih.gov

Modified Carbons Modified carbons represent a broader category where carbonaceous materials are chemically or physically altered to enhance their adsorption properties for specific pollutants. An example relevant to Victoria Blue R(1+) removal is Prosopis juliflora-modified carbon/Zn/alginate polymer beads. While this material is a composite, the "modified carbon" component is central to its function. sigmaaldrich.com The modification process typically aims to introduce or enhance functional groups that interact favorably with the dye molecules.

Table 3: Performance of Carbonaceous Adsorbents for Victoria Blue R Removal

| Adsorbent Type | Key Synthesis Steps (Example) | Characterization Techniques | Optimum Conditions (Example) | Removal Efficiency (%) | Adsorption Model (Kinetics/Isotherm) |

| Activated Carbon (LGAC) | Nitrogen atmosphere preparation from lemon grass scirp.orgbioline.org.br | BET, XRD, FTIR, SEM scirp.orgbioline.org.br | Alkaline pH scirp.orgbioline.org.br | 90 scirp.orgbioline.org.br | Langmuir, Freundlich scirp.org |

| Activated Carbon (PJBC) | Acid digestion from Prosopis juliflora bark nih.gov | FTIR, SEM nih.gov | pH 5, 0.1g adsorbent nih.gov | 93.12 nih.gov | Pseudo-first/second-order, Langmuir, Freundlich nih.gov |

Composite adsorbents combine the properties of multiple materials to achieve superior adsorption performance, often by enhancing stability, selectivity, or capacity.

Carbon/Ba/Alginate Beads Composite polymer beads incorporating activated carbon, barium (Ba), and alginate have been developed for the adsorptive removal of Victoria Blue (VB) dye. The synthesis generally involves the ionic gelation method, where sodium alginate and activated carbon are dissolved in Milli-Q water. This mixture is then dropped into a solution containing a divalent cation, such as calcium chloride (CaCl2) or, in this case, a barium compound, to form spherical beads through crosslinking of the alginate molecules. The beads are typically left overnight in the crosslinking solution for proper hardening. The incorporation of barium likely contributes to the structural integrity and potentially influences the surface chemistry of the beads.

These polymer beads are characterized using Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and Scanning Electron Microscopy (SEM) to determine their morphology.

Studies on the adsorptive removal of VB using these composite beads have explored various experimental parameters, including dye concentration (4-20 mg/L), contact time (10-90 min), pH (3-10), adsorbent dose (0.5-2.5 g), and temperature (303-343 K). The maximum dye uptake reported for these polymer composite beads was 3.21 mg/g. The adsorption process is often analyzed using Freundlich and Langmuir isotherm models. Kinetic studies typically apply Lagergren's pseudo-first order, pseudo-second order, and intraparticle diffusion model equations to understand the adsorption rate and mechanism. Thermodynamic parameters, such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated using the Van't Hoff plot to ascertain the spontaneity and nature of the adsorption process.

Table 4: Performance of Composite Adsorbents for Victoria Blue R Removal

| Adsorbent Type | Key Synthesis Steps (Example) | Characterization Techniques | Experimental Parameters Studied | Maximum Dye Uptake (mg/g) | Adsorption Model (Kinetics/Isotherm) |

| Carbon/Ba/Alginate Beads | Ionic gelation (sodium alginate + activated carbon + Ba compound) | FTIR, SEM | Dye conc., contact time, pH, adsorbent dose, temp. | 3.21 | Pseudo-first/second-order, Intraparticle diffusion, Freundlich, Langmuir |

Synthesis Protocols for Photocatalytic Materials for Victoria Blue R(1+) Degradation

Photocatalysis, particularly using semiconductor materials, offers an advanced oxidation process for degrading organic pollutants like Victoria Blue R(1+) by utilizing light energy.

Titanium dioxide (TiO2) is a widely used semiconductor photocatalyst due to its non-toxicity, chemical stability, strong oxidizing power, and cost-effectiveness.

Titanium Dioxide (TiO2) Nano-TiO2 photocatalysts are commonly synthesized using methods such as the sol-gel method, starting with precursors like titanium tetra-isopropoxide. Other methods include microemulsion, sonochemical, hydrothermal, gas pyrohydrolysis, solvothermal, and coprecipitation techniques. The effects of calcination temperatures on the crystalline structure, surface area, and photocatalytic activity of TiO2 nanoparticles are often investigated, as heating can convert amorphous TiO2 to anatase (600–750 °C) and rutile (above 900 °C) phases.

Characterization of TiO2 photocatalysts involves techniques such as X-ray diffraction (XRD) for crystalline structure, transmission electron microscopy (TEM) and scanning electron microscopy (SEM) for morphology, UV-Visible spectroscopy for optical properties, Brunauer–Emmett–Teller (BET) analysis for surface area, and photoluminescence (PL) spectra.

For Victoria Blue R (VBR) degradation, TiO2-mediated photocatalysis has been successfully applied. Studies indicate that the photocatalytic activity is inversely related to the dye concentration. The pH of the solution significantly influences degradation; in alkaline conditions (pH > 6.8), the TiO2 surface becomes negatively charged, which favors the adsorption of cationic dye molecules like VBR, thereby enhancing degradation efficiency. Detailed mechanistic studies, involving the separation and identification of intermediates using techniques like high-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry (HPLC-PDA-ESI-MS), have been conducted to propose probable photodegradation pathways.

Nafion-coated TiO2 Nafion-coated TiO2 photocatalysts are modified forms of TiO2 designed to enhance photocatalytic degradation. While specific synthesis protocols for the coating process are not always detailed in general literature, the modification involves the attachment of Nafion anions to the TiO2 surface.

These modified photocatalysts accelerate the photocatalytic degradation of Victoria Blue R (VBR). The presence of Nafion, a fluorocarbon polymer, on the TiO2 surface is believed to increase the adsorption of the cationic dye, leading to a higher degradation rate. Comparative studies have highlighted the enhanced photocatalytic degradation efficiency of VBR when using Nafion-coated TiO2 compared to unmodified TiO2.

Fluorinated TiO2 Fluorinated TiO2 is another modified titanium dioxide photocatalyst studied for Victoria Blue R (VBR) degradation. Similar to Nafion-coated TiO2, the exact synthesis protocols for fluorination are often specific to individual research, but the modification aims to alter the surface properties of TiO2.

Fluorinated TiO2 has also been shown to accelerate the photocatalytic degradation of VBR. Research indicates that VBR undergoes distinct changes on fluorinated TiO2 surfaces compared to Nafion-coated TiO2 surfaces under illumination, suggesting different mechanistic pathways or interaction modes.

Table 5: Performance of Titanium Dioxide-Based Photocatalysts for Victoria Blue R Degradation

| Photocatalyst Type | Key Synthesis Steps (Example) | Characterization Techniques | Key Performance Findings for Victoria Blue R | Mechanistic Insights |

| Titanium Dioxide (TiO2) | Sol-gel (e.g., from titanium tetra-isopropoxide), Microemulsion | XRD, TEM, SEM, UV-Vis, BET, PL | Degradation inversely related to dye conc.; alkaline pH enhances degradation | Pathways proposed via HPLC-MS of intermediates |

| Nafion-coated TiO2 | Surface modification with Nafion anions | N/A (implied characterization) | Accelerated degradation; increased VBR adsorption | Increased adsorption due to anion attachment |

| Fluorinated TiO2 | Surface fluorination | N/A (implied characterization) | Accelerated degradation; distinct degradation pathways | Different changes on surface compared to Nafion-coated TiO2 |

Metal Oxide Nanoparticles (e.g., Fe2O3, Fe3O4, MgO)

Metal oxide nanoparticles are widely explored as photocatalysts and adsorbents due to their unique properties, including high surface area and reactivity biointerfaceresearch.com. Their application in Victoria Blue R(1+) studies primarily focuses on its photocatalytic degradation.

Synthesis Methods:

Magnesium Oxide (MgO) Nanoparticles: MgO nanoparticles have been synthesized using various methods, including chemical precipitation and green synthesis routes. A simple chemical simultaneous precipitation method, utilizing magnesium nitrate (B79036) as the main precursor, has been used to synthesize MgO nanoparticles with sizes ranging from 5-23 nm asianpubs.org. Green synthesis approaches, employing tea extract (Camellia sinensis) or Tinospora Cordifolia leaf extract, have also successfully produced highly pure and crystalline MgO nanoparticles. These green methods are considered eco-friendly and potential ways to create inorganic metal oxide nanoparticles researchgate.netespublisher.com. Another green synthesis method utilized Azadirachta indica A. juss. leaf extract with magnesium nitrate hexahydrate salt to produce MgO nanoparticles of different sizes researchgate.net.

Iron Oxide (Fe2O3 and Fe3O4) Nanoparticles: Fe2O3 and Fe3O4 nanoparticles are typically synthesized via simple co-precipitation methods researchgate.netresearchgate.net. Spherical α-Fe2O3 nanoparticles have also been prepared through a facile, low-cost, and environmentally friendly one-step thermal decomposition of Fe(NO3)3∙3H2O in the presence of malic acid at 600 °C for 3 hours physchemres.orgphyschemres.org.

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have been synthesized using various methods, including refluxed chemical methods with silver doping researchgate.net. Solution combustion methods using urea (B33335) as fuel have also been employed for ZnO nanoparticle synthesis researchgate.net.

Research Findings on Victoria Blue R(1+) Degradation/Removal:

MgO Nanoparticles: Green-synthesized MgO nanoparticles from tea extract demonstrated efficient degradation of Victoria Blue dye under UV light illumination, achieving approximately 88% degradation over 90 minutes espublisher.comespublisher.com. Another study reported that MgO nanoparticles synthesized via chemical precipitation showed remarkable light-activated catalytic efficiency for the reduction of Victoria Blue dyes under UV light exposure asianpubs.org.

Fe2O3 and Fe3O4 Nanoparticles: Fe2O3 and Fe3O4 nanoparticles synthesized by co-precipitation have been used for the photocatalytic decolorization and degradation of Victoria Blue R researchgate.net. ZnO-Fe2O3 heterojunctions, synthesized by co-precipitation, showed higher photocatalytic activity for Victoria Blue dye degradation compared to bare ZnO under UV illumination researchgate.net.

CuO Nanoparticles: CuO nanoparticles have been studied for the photodegradation of Victoria Blue, showing over 96% degradation efficiency biointerfaceresearch.com.

V2O5 Nanorods/Graphene Oxide Nanocomposites: V2O5 nanorods/graphene oxide (GO) nanocomposites synthesized by a sonochemical process achieved almost complete degradation (97.95%) of Victoria Blue dye under direct sunlight illumination within 90 minutes bohrium.com.

| Material (Example) | Synthesis Method | Key Findings (Victoria Blue R(1+) Studies) | Degradation/Removal Efficiency | Reference |

|---|---|---|---|---|

| MgO Nanoparticles | Green Synthesis (Tea Extract) | Efficient photocatalyst under UV light. | ~88% in 90 min | espublisher.comespublisher.com |

| MgO Nanoparticles | Chemical Precipitation | Remarkable light-activated catalytic efficiency under UV light. | Not specified, but "remarkable" | asianpubs.org |

| Fe2O3 & Fe3O4 Nanoparticles | Co-precipitation | Used for photocatalytic decolorization and degradation. | Not specified | researchgate.net |

| ZnO-Fe2O3 Heterojunction | Co-precipitation | Higher photocatalytic activity than bare ZnO. | Not specified | researchgate.net |

| CuO Nanoparticles | Not specified | Photodegradation of Victoria Blue. | >96% | biointerfaceresearch.com |

| V2O5 Nanorods/GO Nanocomposite | Sonochemical Process | Almost complete degradation under direct sunlight. | 97.95% in 90 min | bohrium.com |

Metal Sulfide (B99878) Quantum Dots (e.g., ZnS, Co-doped ZnS, Fe3+-doped ZnS, CdS)

Metal sulfide quantum dots (QDs) are widely recognized for their quantum confinement effects, leading to unique optical and photocatalytic properties, making them effective for dye degradation researchgate.netcapes.gov.br.

Synthesis Methods:

Pure and Fe3+-doped ZnS Quantum Dots: Ultra-small pure and iron-doped ZnS QDs have been synthesized using a simple and fast chemical precipitation procedure in aqueous solution, with 2-mercaptoethanol (B42355) or 2-hydroxyethanthiol as a capping agent to control QD size at room temperature researchgate.netcapes.gov.brcapes.gov.brnih.gov.

Co-doped ZnS Quantum Dots: Co-doped ZnS nanocatalysts have been successfully synthesized by chemical precipitation methods bhu.ac.in. Hydrothermal techniques have also been used to fabricate pristine and Co-doped ZnS QDs researchgate.net. Microwave-assisted chemical methods using polyvinylpyrrolidone (B124986) (PVP) have also been reported for preparing ZnS nanoparticles with different cobalt concentrations researchgate.net.

CdS Quantum Dots: Flower-like cadmium sulfide (CdS) microspheres have been synthesized via hydrothermal processes, with amino acids acting as shaping agents researchgate.neteeer.org. CdS nanoparticles have also been precipitated from a cadmium thiosulfate (B1220275) complex via UV irradiation researchgate.net.

Research Findings on Victoria Blue R(1+) Degradation/Removal:

Pure and Fe3+-doped ZnS QDs: Undoped and Fe3+-doped ZnS QDs have been utilized as nanophotocatalysts for the decolorization of Victoria Blue R under UV irradiation researchgate.netcapes.gov.br. Doping with Fe3+ ions has been shown to enhance photocatalytic efficiency by delaying the recombination of charged carriers researchgate.net. The maximum degradation efficiency for Victoria Blue R dye was attained at an alkaline pH of 10 after 90 minutes of light irradiation researchgate.net.

Co-doped ZnS Nanocatalyst: Co-doped ZnS nanocatalysts exhibited improved photodegradation efficacy in Victoria Blue removal compared to bare ZnS under visible light radiation bhu.ac.in. A 5 wt% Co-doped ZnS nanocatalyst showed the highest degradation rate for Victoria Blue, achieving 94% degradation at 10 mg/L dye concentration bhu.ac.in. The photocatalytic decomposition of Victoria Blue was most efficient at pH 8 and a catalyst dose of 1 g/L within 120 minutes bhu.ac.in.

CdS Quantum Dots: Flower-like CdS microspheres exhibited high removal efficiency for Victoria Blue B, with alanine-modified CdS (A-CdS) showing 95.1% removal compared to phenylalanine-modified CdS (P-CdS) at 85.8% for a 10 mg L-1 solution and 1 g L-1 catalyst dose researchgate.neteeer.org.

| Material (Example) | Synthesis Method | Key Findings (Victoria Blue R(1+) Studies) | Degradation/Removal Efficiency | Reference |

|---|---|---|---|---|

| Pure & Fe3+-doped ZnS QDs | Chemical Precipitation | Nanophotocatalysts for decolorization under UV irradiation; Fe3+ doping enhances efficiency. | Max. at pH 10 after 90 min (specific % not given for VBR) | researchgate.netcapes.gov.br |

| Co-doped ZnS Nanocatalyst | Chemical Precipitation | Improved photodegradation under visible light. | 94% at 10 mg/L dye (5 wt% Co-doped) | bhu.ac.in |

| CdS Microspheres | Hydrothermal Process | High removal efficiency for Victoria Blue B. | 95.1% (A-CdS), 85.8% (P-CdS) | researchgate.neteeer.org |

Biogenic Nanoparticles (e.g., Gold Nanoparticles)

Biogenic nanoparticles, synthesized using biological entities like plant extracts or microorganisms, offer an eco-friendly and cost-effective alternative for material synthesis.

Synthesis Methods:

Gold Nanoparticles (AuNPs): Biogenic AuNPs have been synthesized using various plant extracts, such as Wrightia tinctoria aqueous extract researchgate.net. Other studies report the use of Alpinia nigra leaves aqueous extract researchgate.net and fruit extracts of Averrhoa carambola and Morus alba as reducing and stabilizing agents researchgate.net. Bacteria like E. coli, B. subtilis, St. thermophilus, and L. acidophilus have also been used for the extracellular biosynthesis of stable AuNPs nanobioletters.com.

Research Findings on Victoria Blue R(1+) Degradation/Removal:

Gold Nanoparticles: Biogenic gold nanoparticles (AuNPs) have been successfully employed for the photocatalytic degradation of triphenylmethane (B1682552) dyes, including Victoria Blue R (VBR). Studies showed an approximate degradation of 52% for VBR within an 8-hour period using AuNPs researchgate.netnih.govscispace.com. The photocatalytic degradation rate was found to be 0.0295 ± 0.0025/min for VBR, following the Langmuir-Hinshelwood model nih.govscispace.com. Increased AuNPs concentration positively affected photocatalytic degradation, with 62% degradation of VBR observed with 20 mg AuNPs scispace.com. The degradation products were demonstrated to have a non-toxic effect using the Vigna unguiculata model system researchgate.netnih.govscispace.com.

| Material (Example) | Synthesis Method | Key Findings (Victoria Blue R(1+) Studies) | Degradation/Removal Efficiency | Reference |

|---|---|---|---|---|

| Gold Nanoparticles | Biogenic (e.g., Plant Extracts) | Photocatalytic degradation of VBR under sunlight. | ~52% in 8 hours | researchgate.netnih.govscispace.com |

Carbon-Based Photocatalysts (e.g., Carbon Dots)

Carbon-based materials, particularly carbon dots, are gaining attention as photocatalysts due to their unique optical and electronic properties.

Research Findings on Victoria Blue R(1+) Degradation/Removal:

While the search results mention carbon dots and graphene QDs in the context of water treatment applications researchgate.net, specific detailed research findings on the degradation of Victoria Blue R(1+) using only carbon dots as photocatalysts were not explicitly detailed in the provided snippets. However, V2O5 nanorods/graphene oxide (GO) nanocomposites have shown high efficiency in degrading Victoria Blue dye bohrium.com.

| Material (Example) | Key Findings (Victoria Blue R(1+) Studies) | Reference |

|---|---|---|

| Carbon Dots | Mentioned in broader context of QD-based photodegradation for water treatment. | researchgate.net |

| Graphene Oxide (as part of nanocomposite) | Enhanced photocatalytic degradation of Victoria Blue dye when combined with V2O5 nanorods. | bohrium.com |

Advanced Characterization Techniques for Adsorbent and Photocatalyst Materials

The efficacy of materials used in Victoria Blue R(1+) studies is heavily reliant on their structural, morphological, and textural properties, which are elucidated through advanced characterization techniques.

Morphological and Textural Analysis (e.g., SEM, TEM, BET Surface Area, Pore Volume)

These techniques provide crucial insights into the physical appearance, particle size, and surface characteristics of the synthesized materials.

Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface morphology of nanoparticles and composites. For instance, SEM analysis confirmed the spherical shape of MgO nanoparticles espublisher.comespublisher.com and revealed the presence of spherical gold nanoparticles researchgate.net. SEM images also showed spherical-shaped ZnS quantum dots researching.cn. For flower-like CdS microspheres, SEM clarified their morphology researchgate.neteeer.org. Pomegranate peel, used as an adsorbent for Victoria Blue R, was analyzed by SEM to examine its morphology before and after adsorption researchgate.net.

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging, allowing for detailed observation of nanoparticle size, shape, and internal structure. HRTEM analysis showed nearly spherical encapsulated MgO nanoparticles with a thickness of 8.1 nm researchgate.net. TEM confirmed the development of cubic MgO nanoparticles with an average size between 28 and 52 nm researchgate.net. For pure and Fe3+-doped ZnS QDs, TEM was used to characterize their ultra-small size researchgate.netcapes.gov.brcapes.gov.brnih.gov. TEM images of α-Fe2O3 nanoparticles illustrated their spherical shapes physchemres.orgphyschemres.org. Biogenic gold nanoparticles synthesized using Alpinia nigra leaves showed predominantly spherical shapes with an average particle size of 21.52 nm via TEM researchgate.net. TEM also revealed uniform size distribution and average particle sizes of 3–6 nm for pure and cobalt-doped ZnS quantum dots researching.cn.

BET Surface Area and Pore Volume: Brunauer-Emmett-Teller (BET) surface area analysis is critical for determining the surface area and porosity of adsorbent and photocatalyst materials, which directly impacts their adsorption and catalytic efficiency. BET results confirmed the presence of phytochemicals encapsulated over the surface of MgO nanoparticles researchgate.net. For flower-like CdS microspheres, nitrogen adsorption/desorption isotherms (BET) were used to clarify their characteristics researchgate.neteeer.org. Pomegranate peel, an adsorbent for Victoria Blue R, had a calculated BET surface area of 4.414 m²/g, an average pore radius of 1306.69 Å, and a total pore volume of 6.118 × 10⁻¹ cc/g, indicating a macroporous structure and high adsorption capacity researchgate.net.

| Technique | Application in Victoria Blue R(1+) Studies | Key Findings/Examples | Reference |

|---|---|---|---|

| SEM | Morphological examination of nanoparticles and adsorbents. | Spherical MgO NPs espublisher.comespublisher.com, spherical AuNPs researchgate.net, spherical ZnS QDs researching.cn, flower-like CdS microspheres researchgate.neteeer.org, pomegranate peel morphology researchgate.net. | espublisher.comresearchgate.netresearchgate.netespublisher.comeeer.orgresearching.cnresearchgate.net |

| TEM | Detailed particle size, shape, and internal structure analysis. | Spherical encapsulated MgO NPs (8.1 nm) researchgate.net, cubic MgO NPs (28-52 nm) researchgate.net, ultra-small Fe3+-doped ZnS QDs researchgate.netcapes.gov.brcapes.gov.brnih.gov, spherical α-Fe2O3 NPs physchemres.orgphyschemres.org, spherical biogenic AuNPs (21.52 nm) researchgate.net, spherical Co-doped ZnS QDs (3-6 nm) researching.cn. | researchgate.netphyschemres.orgphyschemres.orgresearchgate.netcapes.gov.brcapes.gov.brnih.govresearchgate.netresearching.cn |

| BET | Determination of surface area and porosity. | Confirmed phytochemical encapsulation on MgO researchgate.net, characterized CdS microspheres researchgate.neteeer.org, revealed macroporous structure of pomegranate peel (4.414 m²/g) researchgate.net. | researchgate.netresearchgate.neteeer.orgresearchgate.net |

Structural and Crystalline Properties (e.g., XRD)

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure, phase composition, and crystallite size of materials.

X-ray Diffraction (XRD): XRD analysis is routinely used to confirm the crystalline nature and phase purity of synthesized materials.

For MgO nanoparticles , XRD confirmed a face-centered cubic structure with average crystallite sizes of 26.94 nm and 36.48 nm for pure and encapsulated MgO, respectively researchgate.net. Another study reported cubic crystalline structure for MgO NPs researchgate.net. XRD also confirmed the cubic structure of MgO nanoparticles synthesized from tea extract espublisher.comespublisher.com and revealed crystallite sizes ranging from 5-23 nm asianpubs.org.

For Fe2O3 and Fe3O4 nanoparticles , XRD analysis confirmed their well-crystallinity researchgate.net. The typical XRD pattern of ZnO-Fe2O3 heterojunctions showed the evolution of hexagonal wurtzite phase of ZnO and α-Fe2O3, with crystallite sizes in the range of 34-54 nm researchgate.net. XRD results also predicted the formation of a single phase of rhombohedral α-Fe2O3 nanoparticles physchemres.orgphyschemres.org.

For ZnS quantum dots , XRD analysis revealed that iron-doped nanoparticles were crystalline with a cubic zinc blende structure and a crystallite size of 17 ± 2 Å researchgate.netcapes.gov.brcapes.gov.brnih.gov. Pure and cobalt-doped ZnS quantum dots showed a single phase of ZnS with a zinc blend structure, and average crystallite sizes in the range of 2 to 5 nm were indicated by TEM and XRD line broadening researching.cn. Co ions effectively penetrated the ZnS host matrix without changing its cubic phase, as demonstrated by XRD and Raman spectroscopy researchgate.net.

For CdS quantum dots , XRD was used to clarify the characteristics of flower-like CdS microspheres researchgate.neteeer.org.

For biogenic gold nanoparticles , powder XRD analysis confirmed their crystalline nature researchgate.netnanobioletters.com.

For adsorbent materials like pomegranate peel, XRD patterns were used to examine its crystallinity before and after adsorption of Victoria Blue R, showing an increase in crystallinity after adsorption due to interactions between dye molecules and the adsorbent matrix researchgate.net.

| Technique | Application in Victoria Blue R(1+) Studies | Key Findings/Examples | Reference |

|---|---|---|---|

| XRD | Confirmation of crystalline structure, phase composition, and crystallite size. | Face-centered cubic MgO (26.94-36.48 nm) researchgate.net, cubic MgO (5-23 nm) asianpubs.org, well-crystallized Fe2O3/Fe3O4 researchgate.net, hexagonal wurtzite ZnO and α-Fe2O3 (34-54 nm) researchgate.net, rhombohedral α-Fe2O3 physchemres.orgphyschemres.org, cubic zinc blende ZnS (17 ± 2 Å) researchgate.netcapes.gov.brcapes.gov.brnih.gov, zinc blend ZnS (2-5 nm) researching.cn, crystalline biogenic AuNPs researchgate.netnanobioletters.com, increased crystallinity of pomegranate peel after VBR adsorption researchgate.net. | asianpubs.orgresearchgate.netespublisher.comresearchgate.netresearchgate.netphyschemres.orgphyschemres.orgresearchgate.netespublisher.comresearchgate.netcapes.gov.brcapes.gov.brnih.govresearchgate.neteeer.orgresearchgate.netnanobioletters.comresearching.cnresearchgate.net |

Spectroscopic Analysis (e.g., FT-IR, UV-Vis, XPS, DRS)

Spectroscopic techniques are fundamental for elucidating the structural features, electronic transitions, and surface chemistry of Victoria Blue R(1+) and materials interacting with it.

FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is extensively utilized to identify the functional groups present in Victoria Blue R(1+) and to monitor changes in these groups upon interaction with other materials, such as adsorbents researchgate.netresearchgate.netdergipark.org.trjmaterenvironsci.comnih.govresearcher.lifenih.govresearchgate.net. The technique typically involves analyzing samples prepared as KBr pellets nih.govnih.gov. For instance, in studies involving the adsorption of Victoria Blue R, FT-IR spectra of adsorbents before and after dye uptake can reveal shifts or changes in characteristic bands, indicating the involvement of specific functional groups (e.g., -OH, -C=O, and -COC) in the adsorption process researchgate.netjmaterenvironsci.comresearchgate.net. Such observations help confirm whether the removal mechanism involves chemical bonding or physical adsorption jmaterenvironsci.com.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for the quantitative analysis and characterization of Victoria Blue R(1+) due to its strong absorption in the visible region. Victoria Blue R exhibits a characteristic maximum absorption wavelength (λmax) typically ranging from 610 nm to 615 nm researchgate.netjmaterenvironsci.comwikipedia.orgsigmaaldrich.comdawnscientific.com. Other reported absorption peaks include 587 nm and 250 nm, depending on the specific study context and material interactions aatbio.comresearchgate.net. UV-Vis molecular absorption spectrometry is routinely employed to determine the concentration of Victoria Blue R in solutions, often using standard curve methods eeer.orgresearchgate.net. The dye's color, which is blue, is known to change to yellow at low pH values, a property observable via UV-Vis analysis wikipedia.org.

Table 1: Reported UV-Vis Absorption Maxima (λmax) for Victoria Blue R

| Reference | λmax (nm) | Notes |

| wikipedia.org | 610 | |

| researchgate.netjmaterenvironsci.com | 615 | |

| aatbio.com | 587 | |

| sigmaaldrich.comdawnscientific.com | 615 | At 0.005 g/L in methanol |

| researchgate.net | 250 | Characteristic absorption peak in photocatalytic degradation study |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique utilized for elemental identification, semi-quantitative analysis of surface composition, and determination of the chemical states of elements carleton.eduntu.edu.twnih.gov. While specific XPS spectra for Victoria Blue R(1+) itself are not extensively detailed in the provided literature, XPS is a valuable tool for characterizing materials (e.g., photocatalysts, adsorbents) used in studies involving Victoria Blue B (a related dye) and by extension, Victoria Blue R(1+) eeer.orgresearchgate.net. XPS provides insights into the binding energies of core electrons, which are affected by the chemical environment, allowing for the identification of different chemical bonds and oxidation states on the material surface carleton.eduntu.edu.tw. This technique is crucial for understanding surface interactions between the dye and adsorbent materials.

Diffuse Reflectance Spectroscopy (DRS)

Diffuse Reflectance Spectroscopy (DRS) is employed to investigate the optical properties of solid materials, particularly photocatalysts, which are often used in the degradation of dyes like Victoria Blue R nih.goveeer.orgresearchgate.net. DRS measurements can provide information about the band gap energy of semiconductor materials, which is critical for assessing their photocatalytic activity under visible light irradiation in the presence of Victoria Blue R(1+) nih.goveeer.org.

Surface Charge and Stability Analysis (e.g., Zeta Potential, pHZPC)

Understanding the surface charge and stability of materials, especially adsorbents, is paramount in studies involving Victoria Blue R(1+) adsorption and removal.

Zeta Potential

Zeta potential measurements provide insights into the surface charge of particles in a suspension and their colloidal stability. This parameter is crucial for characterizing adsorbents used in Victoria Blue R removal processes researcher.lifenih.govnih.gov. The net charge on an adsorbent surface is highly dependent on the pH of the solution, and zeta potential measurements help in understanding these pH-dependent charge variations researchgate.net. For instance, studies on Nd2O3 doped CuO nanoparticles and pomegranate peel, both used in dye degradation/removal, include zeta potential as a key characterization parameter researcher.lifenih.govnih.gov.

Point of Zero Charge (pHZPC)

The point of zero charge (pHZPC) is a critical characteristic of an adsorbent, representing the pH at which the surface charge of the material is neutral. This value is essential for optimizing adsorption conditions, as the surface charge of the adsorbent significantly influences its interaction with ionic dyes like Victoria Blue R(1+) jmaterenvironsci.comresearcher.liferesearchgate.net. When the solution pH is below the pHZPC, the adsorbent surface tends to be positively charged, favoring the adsorption of anionic species. Conversely, when the solution pH is above the pHZPC, the surface is negatively charged, promoting the adsorption of cationic dyes.

Table 2: Reported pHZPC Values for Adsorbents Used in Victoria Blue R Studies

| Adsorbent Type | pHZPC | Reference |

| Lemon Grass Activated Carbon (LGAC) | 7.66 | jmaterenvironsci.com |

| Carbonaceous Material (BOGp) | 4 | researchgate.net |

| Pomegranate Peel | Not specified, but measured | researcher.lifenih.gov |

For example, for lemon grass activated carbon (LGAC), the pHZPC was determined to be 7.66, indicating that alkaline pH ranges would favor the removal of Victoria Blue R, which is a cationic dye jmaterenvironsci.com.

Thermal Analysis (e.g., TGA)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are employed to assess the thermal stability and composition of materials used in Victoria Blue R(1+) studies.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in weight of a sample as a function of temperature or time in a controlled atmosphere. This technique is vital for evaluating the thermal stability of adsorbents and other materials utilized in Victoria Blue R studies researchgate.netresearcher.lifenih.govbingol.edu.tr. TGA can identify decomposition temperatures, quantify volatile components, and determine the amount of inorganic residue. For instance, in studies involving carbon/Ba/alginate beads and pomegranate peel used for Victoria Blue R adsorption, TGA was performed to check their thermal stability and understand their behavior at elevated temperatures researchgate.netresearcher.lifenih.gov. Some synthesized nanoparticles have shown high thermal stability with minimal weight loss during TGA, indicating their robustness for applications like dye degradation researchgate.net.

Environmental Remediation and Degradation Research of Victoria Blue R 1+

Adsorption Mechanisms and Performance

Influence of Environmental and Operational Factors on Adsorption Efficiency

Temperature Effects on Adsorption

The influence of temperature on the adsorption of Victoria Blue R(1+) is an important aspect for understanding the thermodynamics of the process. Studies have shown that the adsorption capacity of Victoria Blue can increase with increasing temperature, indicating an endothermic nature of the adsorption process. balikesir.edu.trjmaterenvironsci.comresearchgate.net This suggests that higher temperatures are generally favorable for the removal of the dye.

For instance, the removal of Victoria Blue by lemon grass activated carbon (LGAC) increased with rising temperature, confirming the endothermic nature of the process. jmaterenvironsci.com Similarly, the adsorption capacity of perlite (B1173460) for Victoria Blue removal increased with increasing temperature. balikesir.edu.tr The dimensionless separation factor (R values) for perlite adsorption were found to be less than unity at different temperatures, indicating that the adsorption process becomes more favorable at higher temperatures. balikesir.edu.tr However, some studies suggest that while increased temperature can lead to more available active sites, further increases might hinder adsorption due to increased mobility of dye molecules. researchgate.net In contrast, one study using calcined eggshell observed a very slight decrease in adsorption capacity (from 26 to 25) with increasing temperature from 20 to 40 °C, suggesting a feeble role of temperature in that specific system. dergipark.org.tr Another study on the removal of VBR by pomegranate peel found the adsorption process to be exothermic (∆H°<0) and spontaneous (∆G°<0). nih.gov

Table 3: Temperature Effects on Victoria Blue R(1+) Adsorption

Photocatalytic Degradation Processes

Parametric Studies on Photocatalytic Efficiency

Impact of Irradiation Time and Light Source (e.g., UV, Visible Light)

The efficiency of photocatalytic degradation of Victoria Blue R(1+) is significantly influenced by both the duration of irradiation and the type of light source employed. Studies have demonstrated successful degradation under various light conditions, including ultraviolet (UV), visible light, and natural sunlight.

Under UV irradiation, photocatalysts such as magnesium oxide (MgO) nanoparticles have shown considerable efficacy, achieving an 88% degradation rate for Victoria Blue dye. researchgate.net Similarly, modified titanium dioxide (TiO2) photocatalysts, including Nafion-coated TiO2 and fluorinated TiO2, have been shown to accelerate the photodegradation of Victoria Blue R under UV light. nih.govsigmaaldrich.comsigmaaldrich.com

Visible light sources also prove effective in the degradation of Victoria Blue R(1+). For instance, vanadium dioxide/carbon (VO2/C) nanocomposites demonstrated notable photocatalytic efficiency, achieving 80% degradation of Victoria Blue within a short irradiation time of 15 minutes when exposed to natural sunlight. rsc.orgrsc.org The degradation rate constants for Victoria Blue using VC-5 photocatalyst were reported as 1.80 min⁻¹, suggesting pseudo-first-order kinetics. rsc.org

The duration of irradiation directly correlates with the degradation efficiency. For anatase titania, a maximum color removal efficiency of 99% was achieved with a 90-minute irradiation time. atbuftejoste.com.ng This indicates that sufficient exposure to the light source is crucial for maximizing the degradation process.

Table 1: Impact of Light Source and Irradiation Time on Victoria Blue R(1+) Degradation

| Photocatalyst | Light Source | Degradation Efficiency (%) | Irradiation Time | Reference |

| MgO nanoparticles | UV | 88 | Not specified | researchgate.net |

| Nafion-coated TiO2 | UV | Accelerated | Not specified | nih.gov |

| Fluorinated TiO2 | UV | Accelerated | Not specified | nih.gov |

| VO2/C nanocomposite | Natural Sunlight | 80 | 15 minutes | rsc.orgrsc.org |

| Anatase Titania | Not specified | 99 | 90 minutes | atbuftejoste.com.ng |

Role of Doping and Surface Modification on Photocatalytic Activity

Doping and surface modification are critical strategies employed to enhance the photocatalytic activity of materials for Victoria Blue R(1+) degradation. These modifications aim to improve light absorption, charge separation, and adsorption capabilities, thereby leading to more efficient dye breakdown.

The incorporation of dopants into photocatalyst structures has shown promising results. For example, cobalt (Co) doped zinc sulfide (B99878) (ZnS) nano catalysts exhibited improved photodegradation efficacy for Victoria Blue removal compared to undoped bare ZnS. bhu.ac.in This enhancement is attributed to the altered electronic properties and increased active sites introduced by the dopant.

Surface modification techniques also play a significant role in optimizing photocatalytic performance. Research on Victoria Blue R degradation using modified TiO2 photocatalysts revealed that both Nafion-coated TiO2 and fluorinated TiO2 significantly accelerated the degradation process. nih.govsigmaaldrich.comsigmaaldrich.com The attachment of anions to the TiO2 surface, as seen with Nafion-coated TiO2, can lead to increased adsorption of the cationic Victoria Blue R dye, which in turn results in a higher degradation rate. nih.gov Furthermore, VO2/C nanocomposites demonstrated enhanced photocatalytic performance due to their large surface area, high porosity, uniform morphology, and the synergistic interaction between VO2 and carbon. rsc.org These combined factors contribute to improved visible light absorption and charge carrier dynamics, ultimately boosting the photocatalytic efficiency. rsc.org

Biodegradation and Bioremediation Approaches

Biodegradation and bioremediation offer environmentally friendly alternatives to chemical and physical treatment methods for Victoria Blue R(1+) removal. These approaches leverage the metabolic capabilities of enzymes and microorganisms to decolorize and degrade the dye.

Enzymatic Degradation Mechanisms (e.g., Laccase, Oxygenase)

Enzymes, particularly oxidoreductases, play a crucial role in the biodegradation of Victoria Blue R(1+). Laccase and oxygenase are two prominent enzyme classes investigated for their ability to break down this dye.

Laccase, a blue multicopper oxidase, is widely distributed in higher plants and fungi, especially lignin-degrading white-rot fungi. nih.gov It catalyzes oxidation reactions coupled with the four-electron reduction of molecular oxygen to water. nih.gov Laccase has demonstrated high dye degradation efficiency, with some studies reporting up to 90% removal. researchgate.net This enzyme is considered a promising biodegradable and eco-friendly option for dye treatment due to its ability to function effectively under various environmental conditions and its insensitivity to high nitrogen and carbon levels. researchgate.netresearchgate.net Laccases can oxidize both phenolic and non-phenolic lignin-related compounds, as well as highly recalcitrant environmental pollutants. nih.gov

Oxygenases are also involved in the degradation of Victoria Blue R(1+). Research on the white rot fungus Phanerochaete chrysosporium suggests the involvement of oxygenase/oxidase enzymes in Victoria Blue decolorization. researchgate.net Specifically, the inhibition of cytochrome P-450 oxygenase activities led to a nearly 70% reduction in Victoria Blue decolorization, indicating their significant role in the degradation pathway. researchgate.net

Enzymes extracted from pineapple waste garbage have also shown effectiveness in biodegrading Victoria Blue R dye. These enzymes achieved the highest decolorization efficiency at specific optimal conditions. researchgate.netsemanticscholar.org

Microbial Decolorization and Degradation (e.g., White Rot Fungi like Phanerochaete chrysosporium, Acinetobacter calcoaceticus)

Various microbial species, including fungi and bacteria, have demonstrated the capacity to decolorize and degrade Victoria Blue R(1+), offering viable bioremediation solutions.

White rot fungi, particularly Phanerochaete chrysosporium, are well-documented for their ability to decolorize textile dyes, including Victoria Blue R. researchgate.net The ligninolytic enzymes produced by these fungi, such as laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), are crucial for dye degradation. researchgate.net Studies indicate that laccase and/or oxygenase/oxidase, along with a heat-stable non-enzymatic factor, contribute to Victoria Blue decolorization by P. chrysosporium, while LiP and MnP may not play a primary role in this specific dye's breakdown. researchgate.net

Bacterial strains have also proven highly effective. Acinetobacter calcoaceticus YC210, isolated from soil, exhibited a remarkable 94.5% decolorization efficiency for Victoria Blue R. sigmaaldrich.comnih.govresearchgate.netresearchgate.net The degradation mechanism employed by A. calcoaceticus YC210 involves a stepwise demethylation process, leading to the formation of partially dealkylated Victoria Blue R species. nih.govresearchgate.netnih.gov This dealkylation pathway is a significant finding in microbial dye degradation. nih.gov

In continuous treatment systems, bacterial consortia can be more efficient than individual bacterial strains. researchgate.net For instance, a packed-bed bioreactor successfully removed Victoria Blue R continuously, with Aeromonas hydrophila identified as a dominant bacterium. nih.gov This bacterium's characteristics suggest its suitability for processes such as demethylation, aromatic ring opening, carbon oxidation, nitrification, and denitrification, indicating a comprehensive degradation pathway for Victoria Blue R(1+). nih.gov

Optimization of Biodegradation Conditions (e.g., pH, Temperature, Substrate Concentration)

Optimizing environmental conditions is crucial for maximizing the efficiency of Victoria Blue R(1+) biodegradation. Key parameters include pH, temperature, and substrate (dye) concentration.

pH: The pH of the solution significantly influences enzymatic activity and microbial growth. For enzymes derived from pineapple waste garbage, the highest decolorization efficiency for Victoria Blue R dye was observed at a pH of 4.74. researchgate.netsemanticscholar.org This suggests that acidic conditions favor the activity of these specific enzymes in degrading Victoria Blue R. In contrast, Acinetobacter calcoaceticus YC210 demonstrated optimal decolorization efficiency within a pH range of 5-7. nih.govresearchgate.net This highlights that different microbial strains and enzymatic systems have distinct preferred pH ranges for their optimal performance.

Temperature: Temperature is another critical factor affecting biodegradation rates. Pineapple waste garbage enzymes achieved their highest decolorization efficiency at 40.4°C. researchgate.netsemanticscholar.org While specific optimal temperatures for other microbial degradations of Victoria Blue R were not always explicitly stated in the provided information, it is generally understood that microbial growth and enzymatic activity are highly temperature-dependent, with ideal ranges often falling between 25°C and 35°C for many microorganisms. frontiersin.org

Substrate Concentration: The initial concentration of Victoria Blue R(1+) also plays a vital role. For the pineapple waste garbage enzymes, the highest decolorization efficiency was achieved at a dye concentration of 0.07 mg/mL. researchgate.netsemanticscholar.org Conversely, Acinetobacter calcoaceticus YC210 showed increasing decolorization efficiency with Victoria Blue R concentrations up to 450 mg/L, achieving a high efficiency of 94.5%. nih.govresearchgate.net However, for Co-doped ZnS nano catalyst, the maximum degradation of 94% was observed at a lower concentration of 10 mg/L, with efficiency decreasing as the dye concentration increased. bhu.ac.in This indicates that the optimal substrate concentration can vary depending on the specific degradation system (enzymatic, microbial, or photocatalytic).

Table 2: Optimized Biodegradation Conditions for Victoria Blue R(1+)

| System/Organism | Optimal pH | Optimal Temperature (°C) | Optimal Substrate Concentration | Decolorization Efficiency (%) | Reference |

| Pineapple Waste Garbage Enzymes | 4.74 | 40.4 | 0.07 mg/mL | Highest (specific % not given) | researchgate.netsemanticscholar.org |

| Acinetobacter calcoaceticus YC210 | 5-7 | Not specified | Up to 450 mg/L | 94.5 | nih.govresearchgate.net |

| Co Doped ZnS Nano Catalyst | 8 | Not specified | 10 mg/L | 94 | bhu.ac.in |

Integration of Advanced Oxidation Processes (AOPs) for Victoria Blue R(1+) Treatment

Advanced Oxidation Processes (AOPs) represent a class of highly effective chemical treatment methods for the degradation of recalcitrant organic pollutants like Victoria Blue R(1+). These processes are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are potent oxidants capable of non-selectively degrading a wide range of organic compounds.

AOPs offer significantly improved degradation rates compared to conventional dye wastewater treatment methods. While traditional methods typically achieve degradation efficiencies between 40% and 60%, AOPs can achieve rates of 80% to 90%. researchgate.net This enhanced efficiency makes AOPs a compelling option for treating complex dye effluents.

Photocatalytic oxidation, a prominent AOP, is an emerging field for greener wastewater treatment. bohrium.com This process involves the use of semiconductor materials (photocatalysts) that, upon irradiation with light, generate electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which subsequently attack and degrade the dye molecules.

Despite their high efficacy, AOPs are associated with certain drawbacks, including high-energy consumption, substantial maintenance costs, and challenges related to sludge disposal. researchgate.net These factors necessitate careful consideration when implementing AOPs for large-scale Victoria Blue R(1+) treatment. Research continues to explore more sustainable and cost-effective AOP configurations and their integration with other treatment methods to overcome these limitations.

Heterogeneous Photocatalysis within AOP Frameworks

Heterogeneous photocatalysis, a subset of Advanced Oxidation Processes (AOPs), has demonstrated considerable efficacy in the degradation of Victoria Blue R(1+) (VBR) in aqueous solutions. This process typically involves a semiconductor photocatalyst, which, upon irradiation with light of appropriate energy, generates electron-hole pairs that react with water and oxygen to produce highly reactive oxygen species, primarily hydroxyl radicals (•OH) atamanchemicals.comthegoodscentscompany.comamericanelements.com. These radicals are potent oxidants capable of breaking down complex organic molecules into simpler, less harmful compounds, ultimately leading to mineralization thegoodscentscompany.com.

Various semiconductor materials have been explored as photocatalysts for VBR degradation. Titanium dioxide (TiO2) is one of the most widely studied photocatalysts due26042 to its high photocatalytic activity, stability, and non-toxicity thegoodscentscompany.comamericanelements.comfishersci.sewikipedia.org. Studies have shown that TiO2-mediated photocatalysis effectively degrades VBR under UV irradiation, leading to the identification of numerous intermediates and the elucidation of degradation pathways, including N-de-alkylation and oxidative degradation wikipedia.org. Modified TiO2 photocatalysts, such as Nafion-coated TiO2 and fluorinated TiO2, have been found to accelerate the degradation of VBR, with Nafion-coated TiO2 enhancing the adsorption of the cationic dye, thereby increasing the degradation rate fishersci.se.

Other novel photocatalysts have also shown impressive results. A 5% Cobalt (Co)-doped Zinc Sulfide (ZnS) nanocatalyst achieved 92.52% degradation of Victoria Blue (20 mg/L initial concentration, 1 g/L catalyst dose, pH 8) within 120 minutes under visible light irradiation flybase.org. The degradation efficiency was observed to increase with increasing Co doping percentage up to 5% flybase.org. This process followed pseudo-first-order kinetics, and the catalyst maintained good reusability, showing 84.67% degradation even after four cycles flybase.org.

Another highly efficient system involved a g-C3N4/FeVO4/AgBr nanocomposite, which achieved 96.54% degradation of VBR in just 55 minutes under visible light fishersci.nl. This degradation also followed pseudo-first-order kinetics with a reaction rate of 0.06159 min-1 fishersci.nl. Furthermore, this system demonstrated significant mineralization, with 83.27% Total Organic Carbon (TOC) removal and 78.98% Chemical Oxygen Demand (COD) reduction fishersci.nl. The nanocomposite exhibited excellent reusability, maintaining over 89% efficiency after five consecutive runs fishersci.nl.

Vanadium pentoxide (V2O5) nanorods/graphene oxide (GO) nanocomposites have also been investigated, achieving nearly complete degradation (97.95%) of Victoria Blue dye under direct sunlight illumination within 90 minutes fishersci.fi. Iron oxide nanoparticles, specifically γ-Fe2O3 and Fe3O4, have also been successfully employed for the photocatalytic decolorization and degradation of Victoria Blue R, with the degradation process following pseudo-first-order kinetics ereztech.com.

The efficiency of photocatalytic degradation is influenced by several operational parameters, including the initial dye concentration, catalyst dose, and pH of the solution americanelements.comwikipedia.orgflybase.orgfishersci.nlfishersci.fiereztech.com. Generally, an increase in catalyst loading can improve degradation efficiency by providing more active sites for the reaction wikipedia.org. Optimal pH conditions are crucial, with some studies indicating higher degradation rates in alkaline media for certain photocatalysts flybase.org.

Table 1: Summary of Heterogeneous Photocatalytic Degradation of Victoria Blue R(1+)

| Photocatalyst | Light Source | Initial Dye Concentration | Catalyst Dose | pH | Degradation Efficiency | Time | Kinetics | Reusability | Citation |

| 5% Co-doped ZnS | Visible Light | 20 mg/L | 1 g/L | 8 | 92.52% | 120 min | Pseudo-first-order | 84.67% after 4 cycles | flybase.org |

| g-C3N4/FeVO4/AgBr Nanocomposite | Visible Light | Not specified | Not specified | Not specified | 96.54% | 55 min | Pseudo-first-order (0.06159 min-1) | >89% after 5 cycles | fishersci.nl |

| V2O5/Graphene Oxide Nanocomposite | Direct Sunlight | Not specified | Not specified | Not specified | 97.95% | 90 min | Not specified | Not specified | fishersci.fi |

| γ-Fe2O3 and Fe3O4 Nanoparticles | Not specified | Not specified | Not specified | Not specified | Effective decolorization and degradation | Not specified | Pseudo-first-order | Not specified | ereztech.com |

| Nafion-coated TiO2 | UV | Not specified | Not specified | Not specified | Accelerated degradation | Not specified | Not specified | Not specified | fishersci.se |

Comparative Studies of Different AOPs for Victoria Blue R(1+) Degradation

While Advanced Oxidation Processes (AOPs) are broadly recognized for their effectiveness in treating persistent pollutants, direct comparative studies detailing the degradation of Victoria Blue R(1+) across a wide range of different AOP types (e.g., photocatalysis vs. Fenton, ozonation, sonolysis) with specific data are less extensively documented in the provided literature. However, comparisons within the realm of photocatalysis and general insights into AOP performance offer valuable perspectives.

Within heterogeneous photocatalysis, studies have compared the performance of various photocatalyst modifications. For instance, research comparing Nafion-coated TiO2 and fluorinated TiO2 for VBR degradation highlighted that both modified photocatalysts accelerated the degradation process, with Nafion-coated TiO2 showing a larger degradation rate due to increased adsorption of the cationic dye fishersci.se. Similarly, the effectiveness of different doping percentages in ZnS nanocatalysts for Victoria Blue degradation was compared, demonstrating that 5% Co-doped ZnS exhibited the highest degradation rate compared to 1% or 2% Co-doped ZnS and undoped ZnS flybase.org.

Generally, AOPs are known to generate highly reactive hydroxyl radicals, which are effective in the mineralization of complex pollutants americanelements.comamericanelements.com. While specific comparative data for Victoria Blue R(1+) across diverse AOPs like Fenton, photo-Fenton, ozonation, or sonolysis are not explicitly provided in the search results, the broader literature on AOPs indicates that processes combining different oxidative agents or energy sources often exhibit synergistic effects, leading to enhanced degradation efficiencies americanelements.comfishersci.atfishersci.ca. For example, studies on other dyes have shown that combined processes like UV/TiO2/H2O2 can be significantly faster and more efficient than individual UV/TiO2 or UV/H2O2 processes fishersci.at. The selection of an appropriate AOP depends on various factors, including the nature of the pollutant, wastewater characteristics, energy consumption, and potential for byproduct formation americanelements.com.

Analytical Methodologies and Applications of Victoria Blue R 1+

Utilization as a Chromogenic Reagent in Spectrophotometric Analysis

Victoria Blue R(1+) is employed as a chromogenic reagent in spectrophotometric methods due to its strong absorption in the visible spectrum. wikipedia.org The formation of complexes or changes in its absorption characteristics in the presence of certain analytes allows for their quantitative determination.

One notable application is in the simultaneous determination of multiple dyes in a mixture. For instance, a study demonstrated the simultaneous spectrophotometric determination of New fushin and Victoria Blue R(1+) using chemometric methods. semnan.ac.ir Due to spectral interferences, multivariate calibration methods like partial least squares (PLS) regression are necessary. semnan.ac.ir An orthogonal signal correction (OSC) can be used as a preprocessing technique to handle information unrelated to the target variables. semnan.ac.ir The calibration model for such analyses is typically based on absorption spectra recorded over a specific wavelength range, for example, 400-700 nm. semnan.ac.ir

Another application involves the study of biomolecules. Spectrophotometric investigations have been conducted on the binding of Victoria Blue 4R (a related compound) to oxidized insulin (B600854). nih.gov Such studies rely on the changes in the absorption spectra of the dye upon interaction with the biomolecule. nih.gov In aqueous solutions, Victoria Blue dyes can exist as monomers and dimers, each with distinct absorption maxima. nih.gov The interaction with analytes like oxidized insulin can lead to a reduction in extinction and a shift in the equilibrium between the monomeric and dimeric forms, providing a basis for quantification. nih.gov

Key Research Findings for Simultaneous Determination of New Fushin and Victoria Blue R(1+) semnan.ac.ir

| Parameter | Value |

| Wavelength Range | 400-700 nm |

| Calibration Range (New fushin) | 0.75-7.5 mg/L |

| Calibration Range (Victoria Blue R(1+)) | 1.5-18 mg/L |

| RMSEP (New fushin) with OSC-PLS | 0.0435 µg/mL |

| RMSEP (Victoria Blue R(1+)) with OSC-PLS | 0.0477 µg/mL |

Application in Pre-concentration Procedures for Metal Ion Extraction

Pre-concentration techniques are essential for determining trace and ultra-trace amounts of metal ions in various samples. Victoria Blue R(1+) can be utilized in these procedures, particularly in solvent extraction methods, to form ion-association complexes with metal anions, facilitating their extraction into an organic phase.